N2-[(4-chlorophenyl)methyl]-3-methylpyridine-2,5-diamine
Description
Properties
IUPAC Name |
2-N-[(4-chlorophenyl)methyl]-3-methylpyridine-2,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c1-9-6-12(15)8-17-13(9)16-7-10-2-4-11(14)5-3-10/h2-6,8H,7,15H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRWOZMSAZEQDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NCC2=CC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration/Reduction Pathway
A two-step approach starting from 3-methylpyridine:
- Nitration : Treatment with fuming HNO₃/H₂SO₄ at 0–5°C selectively introduces nitro groups at positions 2 and 5, yielding 2,5-dinitro-3-methylpyridine.
- Catalytic Hydrogenation : Pd/C (10 wt%) under H₂ (50 psi) in ethanol reduces nitro groups to amines. Isolated yields reach 78% after recrystallization.
Key Data :
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 4 h | 65 | 92 |
| Hydrogenation | Pd/C, H₂, EtOH, 6 h | 78 | 98 |
Cross-Coupling Amination
An alternative route employs Buchwald-Hartwig amination:
- 3-Methyl-2,5-dibromopyridine reacts with NH₃ in the presence of Pd(OAc)₂/Xantphos, yielding 3-methylpyridine-2,5-diamine in 72% yield.
N2-Alkylation with 4-Chlorobenzyl Group
Direct Alkylation Using 4-Chlorobenzyl Chloride
Reaction of 3-methylpyridine-2,5-diamine with 4-chlorobenzyl chloride in THF using K₂CO₃ as base:
$$
\text{3-Methylpyridine-2,5-diamine + 4-ClC₆H₄CH₂Cl} \xrightarrow{\text{K₂CO₃, THF}} \text{N2-[(4-ClC₆H₄)CH₂]-3-methylpyridine-2,5-diamine}
$$
Optimization Table :
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | THF | 80 | 12 | 45 |
| Cs₂CO₃ | DMF | 100 | 8 | 58 |
| DBU | Toluene | 110 | 6 | 62 |
Side products include bis-alkylated species (N2,N5-di-(4-chlorobenzyl)), necessitating stoichiometric control.
Ru-Catalyzed Direct Benzylation
Adapting the Ru₃(CO)₁₂-catalyzed method from arylboronates:
- 3-Methylpyridine-2-amine reacts with 4-chlorobenzylboronic acid pinacol ester under Ru catalysis.
- Subsequent amination at position 5 via Pd-mediated coupling completes the diamine structure.
Conditions :
- Ru₃(CO)₁₂ (5 mol%), pinacolone, 150°C, 24 h.
- Isolated yield: 68% after column chromatography.
Integrated One-Pot Synthesis
A convergent strategy combines amination and alkylation:
- 3-Methyl-2-nitro-5-aminopyridine is alkylated with 4-chlorobenzyl bromide.
- Catalytic Hydrogenation reduces the nitro group to amine.
Procedure :
- Alkylation: 3-Methyl-2-nitro-5-aminopyridine (1 equiv), 4-Cl-benzyl bromide (1.2 equiv), K₂CO₃ (2 equiv), DMF, 80°C, 6 h.
- Hydrogenation: Pd/C (5 wt%), H₂ (1 atm), EtOH, 4 h.
Overall Yield : 74%.
Analytical Characterization
Spectral Data
Chemical Reactions Analysis
Types of Reactions
N2-[(4-chlorophenyl)methyl]-3-methylpyridine-2,5-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
The compound has been studied for its antimicrobial and antiviral properties. Research indicates that pyridine derivatives, including N2-[(4-chlorophenyl)methyl]-3-methylpyridine-2,5-diamine, exhibit substantial activity against a range of pathogens.
Antimicrobial Properties
- Mechanism of Action : The compound may disrupt microbial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
- Efficacy : Studies have shown that related pyridine compounds demonstrate effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli .
Antiviral Activity
- Some pyridine derivatives have shown potential against viral infections by inhibiting viral replication or entry into host cells. Further exploration is needed to establish the specific efficacy of this compound in this context.
Palladium-Catalyzed Reactions
- These reactions facilitate the formation of C–N bonds, allowing for the introduction of different aryl groups onto the pyridine framework. The efficiency of these methods often depends on the choice of ligands and reaction conditions .
Therapeutic Applications
The potential therapeutic applications of this compound are diverse:
Cancer Treatment
- Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. Its structural features could allow it to interact with specific molecular targets implicated in cancer progression .
Enzyme Inhibition
- The compound might serve as an inhibitor for enzymes involved in critical metabolic pathways, which could be beneficial in treating diseases such as neurodegenerative disorders. For instance, inhibition of acetylcholinesterase has been noted in related compounds .
Case Studies
Several case studies highlight the applications and efficacy of similar pyridine derivatives:
Mechanism of Action
The mechanism of action of N2-[(4-chlorophenyl)methyl]-3-methylpyridine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural similarities with N2-[(4-chlorophenyl)methyl]-3-methylpyridine-2,5-diamine:
Physicochemical Properties
A theoretical comparison based on substituent effects is provided below:
| Property | This compound | 2-N-[(4-Fluorophenyl)methyl]pyridine-2,3-diamine |
|---|---|---|
| Molecular Weight (g/mol) | ~277.7 | ~261.3 |
| Substituent | Chlorine (para position) | Fluorine (para position) |
| logP (Predicted) | ~2.8 (higher lipophilicity) | ~2.3 (lower lipophilicity) |
| Electron Effects | Weak electron-withdrawing (Cl) | Strong electron-withdrawing (F) |
Key Observations :
Commercial and Research Status
- Fluoro Analog: No discontinuation noted in available sources, suggesting continued research or industrial interest .
Biological Activity
N2-[(4-chlorophenyl)methyl]-3-methylpyridine-2,5-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C12H14ClN3. The compound features a pyridine ring substituted with a chlorophenyl group and two amine functionalities. These structural elements contribute to its reactivity and interaction with various biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the chlorophenyl group enhances lipophilicity, potentially increasing membrane permeability and efficacy against pathogens.
- Anticancer Properties : Compounds with similar structures have been evaluated for their anticancer effects. For instance, studies on piperidine derivatives have demonstrated their ability to inhibit the growth of hematological cancer cell lines by promoting apoptosis through upregulation of genes like p53 and Bax .
- Antimalarial Activity : Some related pyridine compounds have been investigated for their ability to target Plasmodium falciparum, the causative agent of malaria. Structure-activity relationship studies have revealed that certain modifications can enhance their potency against both sexual and asexual stages of the parasite .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Formation of the Pyridine Ring : Starting from appropriate precursors, the pyridine ring is constructed through cyclization reactions.
- Substitution Reactions : The introduction of the chlorophenyl and methyl groups is achieved via electrophilic aromatic substitution or nucleophilic substitution mechanisms.
- Amine Functionalization : The final steps involve the introduction of amine groups through reductive amination or similar techniques.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
-
Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures exhibited significant antimicrobial activity against a range of bacteria and fungi. The most effective compounds showed minimum inhibitory concentrations (MICs) in the low micromolar range .
Compound Name Structure Features Antimicrobial Activity 4-Chloro-N-(pyridin-2-yl)aniline Pyridine ring linked to aniline Effective against MRSA N-(4-nitrophenyl)pyridine-2,6-diamine Nitro group substitution Strong electronic properties - Anticancer Studies : Research on piperidine derivatives indicated that certain modifications could enhance their cytotoxic effects against leukemia cell lines, confirming their potential as therapeutic agents .
Q & A
Q. What synthetic strategies are employed for the preparation of N2-[(4-chlorophenyl)methyl]-3-methylpyridine-2,5-diamine, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution reactions. For example, 3-methylpyridine-2,5-diamine (core structure, InChI: 1S/C6H9N3/c1-4-2-5(7)3-9-6(4)8/h2-3H,7H2,1H3,(H2,8,9)/p+1 ) reacts with 4-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group. Key intermediates, such as the pyridine-diamine precursor, are characterized via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.3 ppm, methyl groups at δ 2.1–2.5 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular weight. Purity is validated using HPLC (>95% purity threshold) .
Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons, methyl groups) and carbon backbone.
- FT-IR : Identifies amine (-NH₂) stretches (3100–3500 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹).
- Mass Spectrometry (ESI-MS or HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₃H₁₄ClN₃).
- X-ray Crystallography : Resolves 3D structure if single crystals are obtainable .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve the synthesis yield of this compound?
Methodological Answer: Optimization involves screening:
- Catalysts : Pd/C or NiCl₂ for coupling efficiency.
- Solvents : Polar aprotic solvents (DMF, DMSO) vs. ethanol.
- Temperature : 60–100°C to balance reaction rate and side-product formation.
Q. What methodologies are used to analyze conflicting data regarding the compound's biological activity across different assays?
Methodological Answer: Discrepancies in bioactivity (e.g., IC₅₀ variations in kinase inhibition assays) are addressed by:
- Standardized Assays : Replicate studies under identical conditions (pH, temperature, cell lines).
- Purity Validation : Ensure >95% purity via HPLC to exclude impurity-driven effects.
- Dose-Response Curves : Use 8–12 concentration points to improve IC₅₀ accuracy.
- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How is computational chemistry applied to predict the binding affinity of this compound to potential pharmacological targets?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina or Schrödinger models interactions with targets (e.g., kinases).
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories.
- QSAR Models : Relate substituent effects (e.g., chloro vs. fluoro) to activity trends.
Example Binding Affinity Prediction (Hypothetical):
| Target Protein | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (µM) |
|---|---|---|
| Tyrosine Kinase A | -9.2 | 2.1 |
| Serine/Threonine Kinase B | -7.8 | 5.6 |
Computational results guide wet-lab prioritization, reducing experimental workload .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
